2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone
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Overview
Description
2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multiple steps:
Formation of Bis(4-fluorophenyl)methanol: This intermediate can be synthesized by reacting 4-fluorobenzophenone with a reducing agent such as sodium borohydride.
Synthesis of Piperazine Derivative: The bis(4-fluorophenyl)methyl group is introduced to the piperazine ring through nucleophilic substitution reactions.
Quinoline Derivative Formation: The quinoline moiety is synthesized separately and then coupled with the piperazine derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and quinoline moiety.
Reduction: Reduction reactions can be performed on the bis(4-fluorophenyl)methyl group.
Substitution: The compound can undergo various substitution reactions, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction of the bis(4-fluorophenyl)methyl group can yield the corresponding alcohol.
Scientific Research Applications
2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets in the body. The bis(4-fluorophenyl)methyl group is known to interact with neurotransmitter receptors, while the quinoline moiety can intercalate with DNA[7][7]. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)methanol: Shares the bis(4-fluorophenyl)methyl group but lacks the piperazine and quinoline moieties.
4,4’-Difluorobenzophenone: Contains the bis(4-fluorophenyl) structure but differs in its functional groups.
Uniqueness
The uniqueness of 2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-[2,2,4-TR
Properties
Molecular Formula |
C31H33F2N3O |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(2,2,4-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C31H33F2N3O/c1-22-20-31(2,3)36(28-7-5-4-6-27(22)28)29(37)21-34-16-18-35(19-17-34)30(23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h4-15,20,30H,16-19,21H2,1-3H3 |
InChI Key |
IGEBUXNHKGHCLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)(C)C |
Origin of Product |
United States |
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